![molecular formula C11H14N4O2 B2875228 1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034403-72-8](/img/structure/B2875228.png)
1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” belongs to a class of compounds known as pyrazolo[1,5-a]pyridines . These compounds have been investigated for their distinct pharmacological characterization .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrazolo[1,5-a]pyridines can be synthesized via one-pot amidation/N-arylation reactions under transition metal-free conditions . Another method involves the use of N-hetaryl ureas and alcohols .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridines can undergo various chemical reactions. For instance, they can be synthesized from 2-gem-dipyrazolylvinylbromobenzenes under mild conditions . Another reaction involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .科学的研究の応用
Materials Science: Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have been extensively studied for their potential in optoelectronic applications due to their unique chemical structure and optical behaviors . They are considered promising materials for the development of organic light-emitting diodes (OLEDs), with high thermal stability and photoluminescence quantum yields. These properties make them suitable for use in displays and lighting systems .
Pharmaceuticals: Anticancer Agents
The structural motif of imidazo[1,5-a]pyridine is significant in the pharmaceutical industry, particularly in the design of anticancer drugs. Derivatives of this class have been explored as cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in cell cycle regulation. Inhibiting CDKs can lead to the suppression of tumor growth, making these compounds valuable in cancer therapy .
Biological Imaging: Confocal Microscopy
Imidazo[1,5-a]pyridine derivatives serve as luminescent scaffolds that can be used as emitters for confocal microscopy and imaging . Their luminescent properties allow for the visualization of biological processes at the cellular level, providing insights into cellular functions and the progression of diseases.
Sensors: Chemical Detection
The versatility and unique chemical structure of imidazo[1,5-a]pyridine derivatives also extend to the field of sensors. These compounds can be engineered to detect various chemical substances, making them useful in environmental monitoring, diagnostics, and industrial process control .
Agrochemicals: Pest Control
In agrochemical research, imidazo[1,5-a]pyridine derivatives are explored for their potential use in pest control. Their structural components are key in the development of new agrochemicals that can target specific pests without harming the crops or the environment .
Material Science: Fluorescent Organic Light-Emitting Diodes (OLEDs)
Structurally modified imidazo[1,5-a]pyridine derivatives are promising candidates for creating highly efficient blue fluorescent OLEDs. These materials offer high external quantum efficiency and are thermally stable, which is essential for the longevity and performance of OLEDs .
将来の方向性
Pyrazolo[1,5-a]pyridines have been recognized to a greater extent and are being examined further for better results . They offer a new approach in the fight against pathogenic protozoan parasites . This suggests that “1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea” may also have potential applications in medicinal chemistry.
作用機序
Target of Action
Similar compounds have been reported to show promising activity against breast cancer cell lines (mcf-7, ln)
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the proliferation of cancer cells . More detailed studies are required to understand the precise interaction of this compound with its targets.
Biochemical Pathways
Related compounds have been reported to exhibit anti-proliferative activity, suggesting that they may affect pathways related to cell growth and division
Result of Action
Similar compounds have been reported to exhibit anti-proliferative activity against breast cancer cell lines , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their implications.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-17-7-5-12-11(16)14-9-3-6-15-10(8-9)2-4-13-15/h2-4,6,8H,5,7H2,1H3,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEINMLSJPGDIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC2=CC=NN2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

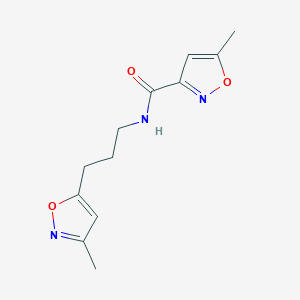
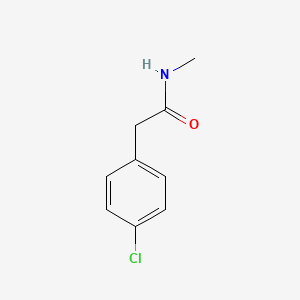
![N-[1-(4-Methylphenyl)-5-propan-2-ylpyrazol-4-yl]prop-2-enamide](/img/structure/B2875149.png)
![6-Methyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2875150.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2875152.png)
![2-((2,5-Dimethoxyphenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2875153.png)
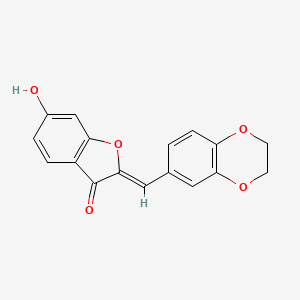

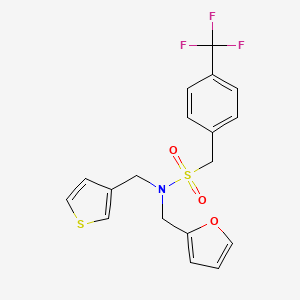
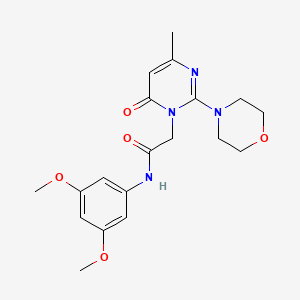

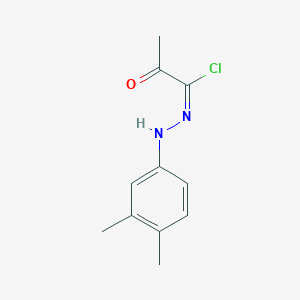
![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)